molecular formula C37H37N3O3 B388846 5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B388846
M. Wt: 571.7g/mol
InChI Key: GLRWJYMPXPOFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-Benzylpiperidino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound that features a unique structure combining a benzylpiperidine moiety with a nitrophenyl group and a tetrahydrobenzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Benzylpiperidino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylpiperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with monoamine receptors in the brain. The benzylpiperidine moiety acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This interaction can modulate neurotransmitter levels, potentially leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-Benzylpiperidino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is unique due to its complex fused ring system and the presence of both nitrophenyl and benzylpiperidine moieties. This combination of structural features gives it distinct chemical and biological properties compared to simpler analogues.

Properties

Molecular Formula

C37H37N3O3

Molecular Weight

571.7g/mol

IUPAC Name

5-[4-(4-benzylpiperidin-1-yl)-3-nitrophenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C37H37N3O3/c1-37(2)22-29-34-28-11-7-6-10-26(28)12-14-30(34)38-36(35(29)33(41)23-37)27-13-15-31(32(21-27)40(42)43)39-18-16-25(17-19-39)20-24-8-4-3-5-9-24/h3-15,21,25,36,38H,16-20,22-23H2,1-2H3

InChI Key

GLRWJYMPXPOFQD-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N6CCC(CC6)CC7=CC=CC=C7)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N6CCC(CC6)CC7=CC=CC=C7)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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